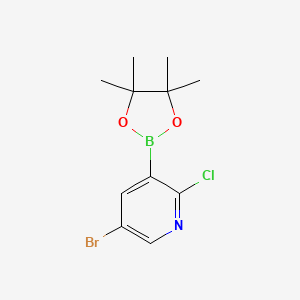

5-ブロモ-2-クロロ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン

説明

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated pyridine derivative with a boronic acid ester group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Boronic Acid Ester Formation: The compound can be synthesized by reacting 5-bromo-2-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Halogenation: The initial pyridine derivative can be halogenated using bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common.

Types of Reactions:

Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the desired product.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium acetate), and aryl boronic acids.

Nucleophilic Substitution: Strong nucleophiles (e.g., amines, alcohols) and suitable solvents.

Oxidation/Reduction: Common oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Substituted Pyridines: From nucleophilic substitution reactions.

Oxidized/Reduced Derivatives: Depending on the specific reaction conditions.

Chemistry:

Synthetic Intermediate: Used as a building block in the synthesis of complex organic molecules.

Catalyst: Employed in catalytic cycles for cross-coupling reactions.

Biology:

Probes and Sensors: Utilized in the development of fluorescent probes and sensors for biological imaging.

Medicine:

Drug Development: Potential use in the design of pharmaceuticals targeting various diseases.

Industry:

Material Science: Application in the creation of advanced materials with specific electronic or optical properties.

科学的研究の応用

有機合成

この化合物は、有機合成における重要な中間体です . これは、新規ピリダジノ[4,5-b]インドール-4-オンおよびピリダジン-3(2H)-オンアナログを含むさまざまな化合物の調製に使用されます .

鈴木-宮浦カップリング

この化合物は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応である鈴木-宮浦カップリングにおいて非常に価値があります . ホウ素部分は、幅広い官能基に変換できます .

プロト脱ホウ素化

この化合物は、ホウ素部分を脱離するプロセスである触媒的プロト脱ホウ素化を受けることができます . このプロセスは、貴重な変換である正式なアンチマルコフニコフアルケンヒドロメチル化に役立ちます .

薬品

この化合物は、医薬品分野に用途があります . これは、消化器疾患を治療できるコリン作動性薬物の合成のための重要な中間体です .

DYRK1A阻害剤

この化合物は、DYRK1A阻害剤の合成に使用されます . DYRK1Aは、アルツハイマー病、ダウン症候群、癌など、いくつかの疾患に関与するタンパク質キナーゼです .

陽電子放出断層撮影(PET)ラジオリガンド

この化合物は、PETラジオリガンドの調製に使用できます . PETは、組織や臓器の機能を明らかにするのに役立つ一種の画像検査です .

作用機序

Target of Action

The primary target of this compound is the formation of carbon-carbon bonds in organic synthesis . It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide, in this case, 5-Bromo-2-chloropyridine-3-boronic acid pinacol ester, in the presence of a palladium catalyst . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is crucial in the synthesis of biaryl compounds, which are key structural components in many pharmaceuticals and natural products .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment , which could impact its bioavailability.

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, such as 5-Bromo-2-chloropyridine-3-boronic acid pinacol ester, is considerably accelerated at physiological pH . Additionally, the presence of a palladium catalyst is crucial for the compound’s action in Suzuki-Miyaura cross-coupling reactions .

類似化合物との比較

6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different position of halogens.

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group instead of a chloro group.

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolopyridine core instead of a simple pyridine ring.

Uniqueness: 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of halogen substituents and boronic acid ester group, which provides versatility in synthetic applications and reactivity.

特性

IUPAC Name |

5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPNFCNVWLQZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660635 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-79-6 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R)-N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-3-[(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-yl]-1-propan-2-ylcyclopentane-1-carboxamide](/img/structure/B1498112.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B1498115.png)

![(6S,9S)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B1498122.png)

![[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid](/img/structure/B1498130.png)

![3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene;hydrochloride](/img/structure/B1498131.png)